molecular formula C39H59NO15 B607499 Fmoc-NH-PEG11-CH2COOH CAS No. 675606-79-8

Fmoc-NH-PEG11-CH2COOH

Cat. No.: B607499
CAS No.: 675606-79-8
M. Wt: 781.89
InChI Key: SFAFLCDMDCLRMS-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

    PEGylation: The PEG chain is introduced to the protected amine.

    Carboxylation: The terminal carboxylic acid group is introduced.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality. The process includes rigorous purification steps such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to yield the free amine.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (Dimethylformamide).

    Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products:

Mechanism of Action

Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the terminal carboxylic acid with primary amines. The Fmoc group protects the amine during synthesis and can be deprotected to yield the free amine for further reactions.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

675606-79-8

Molecular Formula

C39H59NO15

Molecular Weight

781.89

IUPAC Name

1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)

InChI Key

SFAFLCDMDCLRMS-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fmoc-NH-PEG11-CH2COOH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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